
(R,S)-Cotinine-d3 N-Oxide
説明
N-oxides are a class of organic compounds that contain an oxygen atom bonded to a nitrogen atom . They are often used as intermediates in organic synthesis and have been studied for their potential use in medicinal chemistry .
Synthesis Analysis
The synthesis of N-oxides typically involves the oxidation of nitrogen-containing compounds . For example, sodium percarbonate is an efficient oxygen source for the oxidation of tertiary nitrogen compounds to N-oxides . Another method involves the use of titanium silicalite in a packed-bed microreactor and H2O2 in methanol as solvent, which enables the formation of various pyridine N-oxides .
Molecular Structure Analysis
The molecular structure of N-oxides is characterized by the presence of a nitrogen-oxygen bond . The nature of this bond can influence the reactivity and stability of the N-oxide. For example, nitric oxide, an oxidized metabolite of nitrogen, has been shown to have important roles in various biological processes due to its unique chemical and physical properties .
Chemical Reactions Analysis
N-oxides can participate in a variety of chemical reactions. For instance, they can act as oxidants in certain reactions . They can also undergo reduction reactions to form nitric oxide .
Physical and Chemical Properties Analysis
N-oxides have unique physical and chemical properties due to the presence of the nitrogen-oxygen bond. For example, nitric oxide is small, uncharged, and contains an unpaired electron, which determines its chemical reactivity .
科学的研究の応用
Catalytic Applications of Metal Oxides
Metal oxides exhibit unique electro- and thermo-catalytic properties due to their specific composition and structural characteristics. The synthesis methods and the composition of these oxides significantly affect their activity in various chemical reactions. For instance, first series Ruddlesden-Popper oxides show considerable promise in electrocatalysis and thermal-catalysis, influenced by their synthesis, structure, and oxygen content (Das, Xhafa, & Nikolla, 2016).
Environmental Remediation
Metal oxides and their composites are extensively studied for environmental applications, especially for water remediation. Their high surface area, specific affinity for heavy metals, and photocatalytic properties make them suitable for the adsorptive removal and degradation of organic pollutants. Recent advancements highlight the development of nanosized metal oxides for efficient removal of heavy metals and organic pollutants from water (Hua, Zhang, Pan, Zhang, Lv, & Zhang, 2012).
Nanotechnology and Biomedical Applications
The unique properties of metal oxide nanoparticles, such as zinc oxide and titanium dioxide, have found applications in biomedicine, including drug delivery, imaging, and as therapeutic agents. The capability of metal oxide nanoparticles to induce cell death through reactive oxygen species production is particularly relevant for cancer treatment and photodynamic therapy (Ziental et al., 2020).
Sensing and Detection Technologies
Metal oxide semiconductors, due to their high sensitivity and selectivity, are pivotal in developing chemical sensors for detecting toxic gases and pollutants. The evolution of nano-scale structures like nanowires and nanocomposites has led to enhanced sensing properties, enabling the development of advanced gas sensors with higher stability and sensitivity (Comini et al., 2009).
作用機序
Target of Action
It’s known that n-oxides, such as (r,s)-cotinine-d3 n-oxide, are often involved in reactions with amines .
Mode of Action
The mode of action of this compound involves its interaction with amines through a process known as the Cope Elimination . This reaction starts with the formation of an N-oxide from a tertiary amine. The amine attacks hydrogen peroxide, forming N-OH and breaking the weak O-O bond. The amine oxide O-H bond is then deprotonated by a strong hydroxide base, resulting in the formation of the N-oxide . When heated, an elimination reaction occurs, leading to the formation of an alkene .
Biochemical Pathways
This compound is likely involved in the nitrate-nitrite-nitric oxide pathway . This pathway involves the bioactivation of both nitrate and nitrite in vivo, releasing nitric oxide preferentially under acidic and/or hypoxic conditions . This process is catalyzed by a number of distinct mammalian nitrite reductases .
Pharmacokinetics
It’s known that nitrite and nitrate therapy can increase ischemic tissue blood flow with associated endothelial cell proliferation and angiogenesis . This suggests that this compound may have similar properties.
Result of Action
It’s known that reactive oxygen nitrogen species (rons), which include n-oxides, are released from macrophages, neutrophils, and dendritic cells in response to an inflammatory stimulus . This suggests that this compound may have a role in inflammatory responses.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, diet and lifestyle can influence microbial diversity, which in turn can affect the metabolism of compounds like this compound . Additionally, a high-fat diet can drive the expansion of certain microbial species, altering intestinal epithelial cell metabolism during gut inflammation conditions .
Safety and Hazards
将来の方向性
The study of N-oxides and their applications in various fields, including medicine and synthetic chemistry, is an active area of research. Future directions could include the development of new synthetic methods for N-oxides, the exploration of their potential therapeutic uses, and the investigation of their roles in biological systems .
生化学分析
Biochemical Properties
For instance, N-oxides can be reduced back to their parent amines, a process that can be catalyzed by various enzymes . This suggests that (R,S)-Cotinine-d3 N-Oxide could potentially interact with enzymes involved in redox reactions.
Cellular Effects
The specific cellular effects of this compound are currently unknown. It is known that cotinine, the parent compound of this compound, can influence cell function. For instance, cotinine has been shown to affect neurotransmitter release in the brain
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood. Studies on other N-oxides suggest that they can participate in various types of reactions. For example, N-oxides can undergo reduction, a process that involves the removal of an oxygen atom . This suggests that this compound could potentially interact with biomolecules through redox reactions.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. It is known that cotinine, the parent compound of this compound, can have various effects in animals, depending on the dosage .
Metabolic Pathways
It is known that cotinine, the parent compound of this compound, is metabolized in the liver . It is possible that this compound could be metabolized in a similar manner.
Transport and Distribution
It is known that N-oxides can be transported across cell membranes . This suggests that this compound could potentially be transported and distributed in a similar manner.
Subcellular Localization
It is known that N-oxides can be localized in various subcellular compartments
特性
IUPAC Name |
5-(1-oxidopyridin-1-ium-3-yl)-1-(trideuteriomethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-11-9(4-5-10(11)13)8-3-2-6-12(14)7-8/h2-3,6-7,9H,4-5H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPULDKLIIVIER-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=C[N+](=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(CCC1=O)C2=C[N+](=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675778 | |
| Record name | 1-(~2~H_3_)Methyl-5-(1-oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215561-37-7 | |
| Record name | 1-(~2~H_3_)Methyl-5-(1-oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


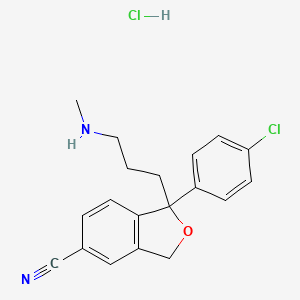
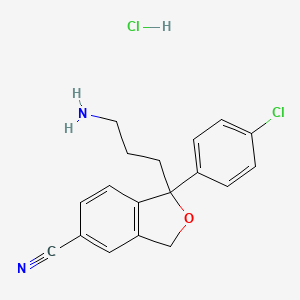
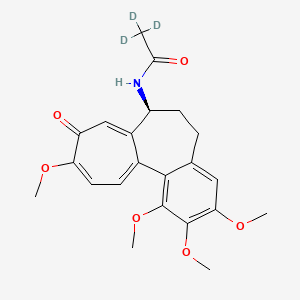
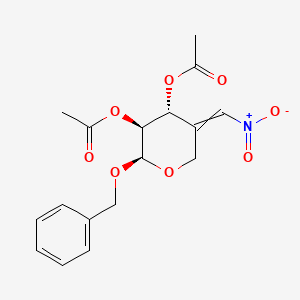


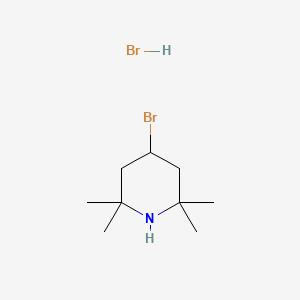

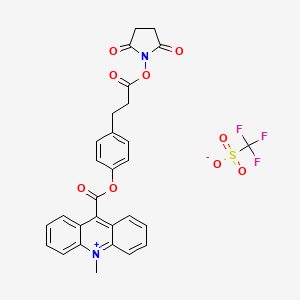
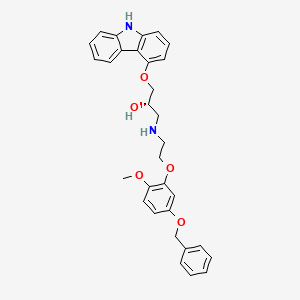
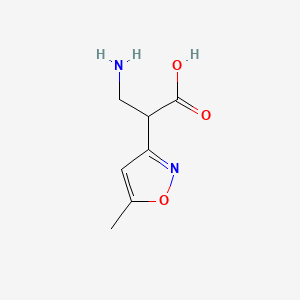
![Methyl 3-[[[2-[(Diaminomethylene-13C]amino-4-[1,4-13C2-thiazolyl]methyl]-thio]propionimidate](/img/structure/B562023.png)
![3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3](/img/structure/B562024.png)

